(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position of the pyridine ring, and a phenyl group attached to the methanone moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-bromo-5-methylpyridin-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher efficiency and yield, often incorporating automated systems for reaction monitoring and product purification .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exhibiting anticancer or antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone: Unique due to the presence of both bromine and methyl groups on the pyridine ring.
(6-Chloro-5-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-5-ethylpyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics .
Properties
Molecular Formula |
C13H10BrNO |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
TXHYKIRCVFSWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.